2-Cyclopropyl-5-iod-1,3,4-oxadiazol

Übersicht

Beschreibung

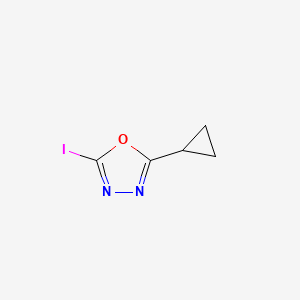

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie: Antikrebsmittel

2-Cyclopropyl-5-iod-1,3,4-oxadiazol-Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die Struktur von 1,3,4-Oxadiazolen ermöglicht die Hemmung spezifischer biologischer Ziele im Zusammenhang mit Krebswachstum und -proliferation. Zum Beispiel können diese Verbindungen die Telomeraseaktivität, Histon-Deacetylasen (HDAC), Thymidilat-Synthase und Thymidin-Phosphorylase-Enzyme hemmen, die bei der Replikation von Krebszellen entscheidend sind .

Materialwissenschaften: OLEDs

Im Bereich der Materialwissenschaften werden 1,3,4-Oxadiazol-Derivate, einschließlich this compound, bei der Entwicklung von organischen Leuchtdioden (OLEDs) eingesetzt. Diese Verbindungen tragen zur Effizienz und Stabilität von OLEDs bei, die in Display- und Beleuchtungstechnologien verwendet werden .

Hochenergetische Materialien

Oxadiazole, wie z. B. This compound, wurden aufgrund ihrer günstigen Sauerstoffbilanz und positiven Bildungsenthalpie als hochenergetische Materialien identifiziert. Sie werden bei der Konstruktion von energiereichen Materialien verwendet, die eine hohe Energieabgabe bei Aktivierung erfordern .

Korrosionsschutz

Das Oxadiazolringsystem verfügt über Eigenschaften, die es für den Einsatz als Korrosionsinhibitoren geeignet machen. Diese Verbindungen können schützende Schichten auf Metallen bilden, die Oxidation und Abbau durch Umweltfaktoren verhindern .

Optoelektronische Bauelemente

1,3,4-Oxadiazol-Derivate sind ein integraler Bestandteil der Entwicklung optoelektronischer Bauelemente. Ihre elektronischen Eigenschaften machen sie für den Einsatz in Komponenten geeignet, die sowohl mit Licht als auch mit Elektrizität interagieren, wie z. B. Photodioden und Solarzellen .

Gassperrmembranen

Diese Verbindungen werden auch zur Herstellung von Membranen für die Hochdrucktrennung von Gasmischungen verwendet. Die strukturellen Eigenschaften von Oxadiazolen ermöglichen eine selektive Permeabilität, die für die Trennung von Gasen für industrielle Anwendungen unerlässlich ist .

Energetische Materialien

Das energetische Verhalten von Oxadiazol-Derivaten macht sie zu Kandidaten für den Einsatz in Treibstoffen und Sprengstoffen. Ihre Fähigkeit, eine erhebliche Menge an Energie schnell freizusetzen, ist in militärischen und luftfahrttechnischen Anwendungen wertvoll .

Metall-Ionen-Sensoren

Die einzigartige Struktur von 1,3,4-Oxadiazolen ermöglicht es ihnen, als Sensoren für Metallionen zu fungieren. Diese Anwendung ist besonders nützlich in der Umweltüberwachung und in industriellen Prozessen, in denen der Nachweis von Metallionen entscheidend ist .

Wirkmechanismus

Target of Action

1,3,4-oxadiazoles are known to interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific target would depend on the particular derivative and its functional groups.

Mode of Action

Some mechanisms may involve the inhibition of growth factors, enzymes, and kinases .

Biochemical Pathways

1,3,4-oxadiazoles can affect a variety of biochemical pathways. For example, some derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity . Others may interfere with signal transduction pathways in cancer cells, leading to antineoplastic effects .

Result of Action

The molecular and cellular effects of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. Some derivatives may lead to cell death in bacteria or cancer cells, while others may modulate immune response or reduce inflammation .

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxadiazole derivatives, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer effects by inhibiting cancer cell proliferation .

Cellular Effects

The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, forming stable complexes that interfere with their normal function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and bacterial infections . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues, such as tumors or infected sites .

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The precise subcellular localization of this compound can determine its efficacy and specificity in targeting cellular processes .

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-iodo-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAXXZKFLLLKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.